1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and an azetidinyl group, all connected through a urea linkage
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl group can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.
Coupling with Fluorophenyl Isocyanate: The final step involves coupling the azetidinyl-pyridinyl intermediate with 4-fluorophenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as a precursor for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it valuable for industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its application, with ongoing research aimed at elucidating these mechanisms in detail.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea: This compound has a chlorophenyl group instead of a fluorophenyl group, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]thiourea: The thiourea analogue has a sulfur atom in place of the oxygen in the urea linkage, affecting its reactivity and interactions.
1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]carbamate:
Properties
Molecular Formula |
C15H15FN4O |
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Molecular Weight |
286.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(1-pyridin-2-ylazetidin-3-yl)urea |
InChI |
InChI=1S/C15H15FN4O/c16-11-4-6-12(7-5-11)18-15(21)19-13-9-20(10-13)14-3-1-2-8-17-14/h1-8,13H,9-10H2,(H2,18,19,21) |
InChI Key |
NQWSLHXYMHCRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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